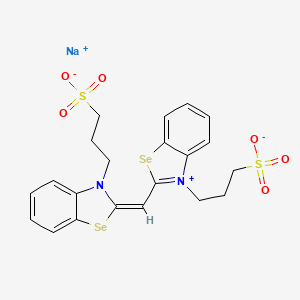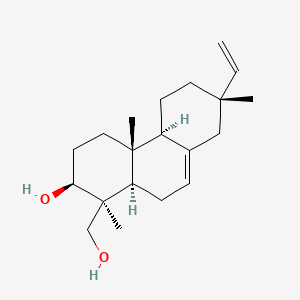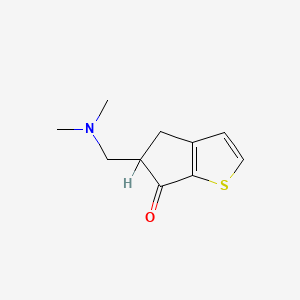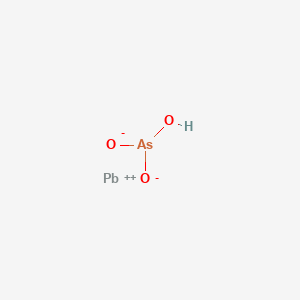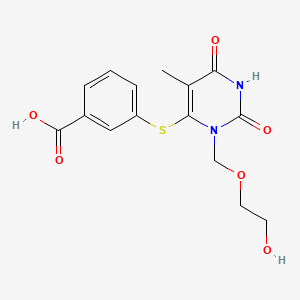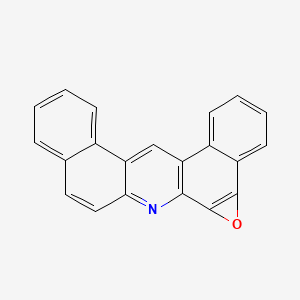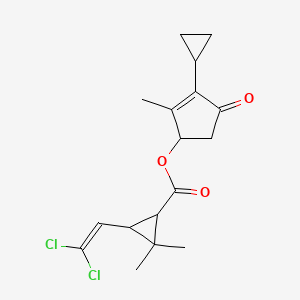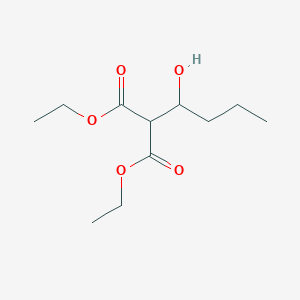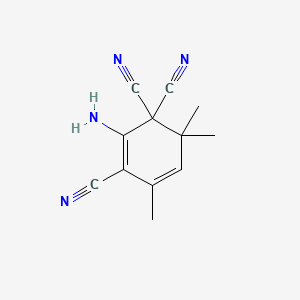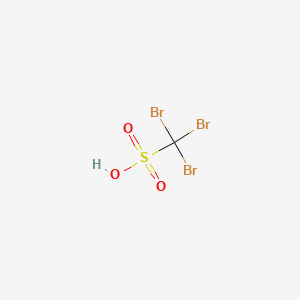
Tribromomethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tribromomethanesulfonic acid is a chemical compound that belongs to the family of sulfonic acids It is characterized by the presence of three bromine atoms attached to a methanesulfonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribromomethanesulfonic acid can be synthesized through the bromination of phenylmethanesulfonate. The process involves treating phenylmethanesulfonate with potassium hypobromite (KOBr), leading to the formation of phenylmethanesulfonate tribromide (C6H5OSO2CBr3). This intermediate can then be split under basic conditions to yield this compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The separation of by-products and purification of the acid are critical steps in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Tribromomethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acid derivatives, while substitution reactions may produce various substituted methanesulfonic acids.
Scientific Research Applications
Tribromomethanesulfonic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of tribromomethanesulfonic acid involves its interaction with molecular targets and pathways. It can act as a strong acid, donating protons to various substrates, and can also participate in electrophilic substitution reactions. The presence of bromine atoms enhances its reactivity and allows it to engage in unique chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Trichloromethanesulfonic acid: Similar in structure but with chlorine atoms instead of bromine.
Methanesulfonic acid: The simplest member of the sulfonic acid family, used widely in industry and research
Uniqueness
Tribromomethanesulfonic acid is unique due to the presence of three bromine atoms, which confer distinct chemical properties compared to its fluorinated and chlorinated counterparts.
Properties
CAS No. |
5398-23-2 |
|---|---|
Molecular Formula |
CHBr3O3S |
Molecular Weight |
332.80 g/mol |
IUPAC Name |
tribromomethanesulfonic acid |
InChI |
InChI=1S/CHBr3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7) |
InChI Key |
DNUYPCSVTPIXRE-UHFFFAOYSA-N |
Canonical SMILES |
C(S(=O)(=O)O)(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


